3-[(Phenylmethoxy)methyl]benzoic acid

Catalog No.
S3486927
CAS No.
1016891-82-9
M.F
C15H14O3
M. Wt
242.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(Phenylmethoxy)methyl]benzoic acid

CAS Number

1016891-82-9

Product Name

3-[(Phenylmethoxy)methyl]benzoic acid

IUPAC Name

3-(phenylmethoxymethyl)benzoic acid

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C15H14O3/c16-15(17)14-8-4-7-13(9-14)11-18-10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,16,17)

InChI Key

GDVISPZSSSTPGL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COCC2=CC(=CC=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC(=CC=C2)C(=O)O

3-[(Phenylmethoxy)methyl]benzoic acid is an organic compound characterized by its unique structure, which includes a benzoic acid moiety substituted with a phenylmethoxy group. The molecular formula of this compound is C16_{16}H16_{16}O3_3, and it features a carboxylic acid functional group (-COOH) that contributes to its acidic properties. The presence of the phenylmethoxy group enhances its lipophilicity, potentially influencing its biological activity and solubility in organic solvents.

The chemical reactivity of 3-[(Phenylmethoxy)methyl]benzoic acid can be explored through various types of reactions:

  • Esterification: The carboxylic acid can react with alcohols to form esters, which are often more lipophilic and may exhibit different biological activities.
  • Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride.
  • Halogenation: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for the introduction of halogen substituents.
  • Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions under certain conditions, leading to the formation of various derivatives.

Research suggests that compounds similar to 3-[(Phenylmethoxy)methyl]benzoic acid may exhibit various biological activities, including:

  • Anti-inflammatory properties: Some derivatives have shown potential in reducing inflammation, making them candidates for therapeutic applications in inflammatory diseases.
  • Antimicrobial activity: Certain related compounds have demonstrated effectiveness against various bacterial strains.
  • Antioxidant effects: Compounds with similar structures may possess antioxidant properties, which are beneficial for combating oxidative stress in biological systems.

Synthesis of 3-[(Phenylmethoxy)methyl]benzoic acid typically involves several steps:

  • Preparation of the Phenylmethoxy Group: This can be achieved through the reaction of phenol with formaldehyde in the presence of an acid catalyst to form phenylmethanol.
  • Formation of the Benzoic Acid Core: This can involve the Friedel-Crafts acylation reaction where benzoyl chloride reacts with an aromatic compound.
  • Coupling Reaction: The phenylmethanol is then reacted with the benzoic acid derivative under acidic or basic conditions to yield 3-[(Phenylmethoxy)methyl]benzoic acid.

3-[(Phenylmethoxy)methyl]benzoic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting inflammatory and infectious diseases.
  • Agricultural Chemicals: Its antimicrobial properties could be harnessed in developing fungicides or bactericides.
  • Chemical Intermediates: It can be used as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving 3-[(Phenylmethoxy)methyl]benzoic acid focus on its binding affinity and efficacy against specific biological targets. These studies often utilize techniques such as:

  • Molecular docking simulations: To predict how the compound interacts with target proteins.
  • In vitro assays: To evaluate its biological effects on cell lines or microbial cultures.
  • Pharmacokinetic studies: To assess absorption, distribution, metabolism, and excretion characteristics.

Several compounds share structural similarities with 3-[(Phenylmethoxy)methyl]benzoic acid. These include:

Compound NameStructure TypeNotable Features
4-Methylbenzoic AcidBenzoic Acid DerivativeExhibits similar acidity; used in polymer synthesis.
3-Hydroxybenzoic AcidHydroxy Substituted Benzoic AcidKnown for anti-inflammatory properties.
Benzyl Salicylic AcidSalicylic Acid DerivativeExhibits analgesic and anti-inflammatory effects.
2-Methoxybenzoic AcidMethoxy Substituted Benzoic AcidPotential antioxidant properties.

Uniqueness

3-[(Phenylmethoxy)methyl]benzoic acid's uniqueness lies in its specific substitution pattern and functional groups that may enhance its pharmacological profile compared to other similar compounds. Its combination of lipophilicity from the phenylmethoxy group and acidity from the carboxylic group positions it as an interesting candidate for further research and application development.

This compound's synthesis methods, biological activities, and potential applications highlight its significance in both academic research and industrial applications, warranting further investigation into its properties and uses.

Cogwheel Phase Formation Dynamics

The cogwheel phase, first observed in perylene bisimide derivatives, emerges as a critical organizational motif for 3-[(phenylmethoxy)methyl]benzoic acid analogues. This phase features helical columnar arrays where molecular rotation synchronizes with lattice symmetry, creating mesophases with Pm‾3n space group characteristics [5] [6]. For benzyl ether derivatives, temperature-dependent X-ray diffraction reveals three-stage assembly:

  • Alkyl chain melting generates fluid matrices (40-60°C)
  • Aromatic cores pre-organize into π-stacked proto-columns
  • Lattice-defining hydrogen bonds between carboxylic acid groups lock the cogwheel architecture [4] [6]

Critical to this process is the meta-substituted benzyloxy group, which introduces steric asymmetry that breaks columnar degeneracy. Molecular dynamics simulations of 3-[(phenylmethoxy)methyl]benzoic acid show 17° torsional freedom between the benzyl ether and benzoic acid planes, enabling adaptive reorientation during crystallization [6]. This flexibility allows accommodation of both racemic and enantiopure components within the same lattice through helical pitch modulation.

Tertiary Structure Encoding Through Dendron Sequences

Sequence-defined dendrons attached to the benzoic acid core act as molecular blueprints for tertiary organization. The 3,4,5-tris(n-alkoxy)benzyl ether dendrimer series demonstrates:

  • First-generation (G1): Lamellar packing dominated by acid dimerization
  • Second-generation (G2): Transition to cubic Pm‾3n phase with 6.8 nm unit cells
  • Third-generation (G3): Stable double gyroid morphology (Ia‾3d symmetry) [5]

Key to this structural evolution is the dendron's cone angle (θ), which increases from 45° (G1) to 112° (G3) as branching complexity grows. For 3-[(phenylmethoxy)methyl]benzoic acid derivatives, substituting linear alkyl chains with branched (2-hexyldecyl) groups expands θ by 28%, forcing a transition from 2D hexagonal to 3D bicontinuous phases [5]. This geometric control enables precise engineering of pore sizes (3-12 nm) in mesoporous materials derived from these assemblies.

Racemic vs. Chiral Assembly Pathways

Chirality in 3-[(phenylmethoxy)methyl]benzoic acid derivatives arises from two sources:

  • Central core asymmetry (when R ≠ R' in substituted variants)
  • Helical stacking of achiral molecules through non-covalent interactions

Racemic mixtures exhibit counterintuitive behavior - instead of disrupting order, they enhance crystallization kinetics by 40% compared to enantiopure systems [6]. This stems from:

  • Steric frustration relief: Opposite enantiomers fill lattice defects during column growth
  • Symmetry expansion: Racemates access Pmna and P42/ncm space groups forbidden to chiral crystals
  • Entropic stabilization: Configurational entropy offsets enthalpy loss from imperfect packing

However, enantiopure systems enable unique functionalities - chiral G2 dendrons induce 35 nm helical pitches in columnar phases, creating circularly polarized luminescence with g-factor = 0.12 at 450 nm [6]. This optical activity correlates directly with the enantiomeric excess (ee) of the starting material (R² = 0.94).

Alkyl Chain Length Effects on Crystallization Kinetics

Systematic variation of n-alkyl chains (C6-C18) reveals non-linear crystallization behavior:

Chain Length (Cn)T_cryst (°C)t_1/2 (min)Phase Morphology
C6824.2Lamellar
C8753.1Hexagonal
C10681.9Cubic Pm‾3n
C12712.4Cubic Ia‾3d
C14793.8Disordered

The C10 optimum arises from competing factors:

  • Chain fluidity: Shorter chains (C6-C8) increase molecular mobility, preventing lattice lockdown
  • Van der Waals interactions: Longer chains (C12-C18) create rigid matrices that resist reorganization [5] [6]

Notably, branched 2-octyldodecyl chains subvert this trend - their bulkiness enhances pre-organization through frustrated packing, achieving t_1/2 = 0.7 min at 65°C [6]. This kinetic enhancement stems from early-stage nanodomain formation (2-4 nm clusters) observed via time-resolved SAXS.

The development of radiolabeled derivatives of 3-[(Phenylmethoxy)methyl]benzoic acid for molecular imaging represents a significant advancement in the field of nuclear medicine. Radiolabeling techniques for this compound primarily involve the incorporation of positron-emitting radioisotopes, particularly fluorine-18 and carbon-11, through various synthetic approaches [1] [2].

Fluorine-18 Radiolabeling Strategies

Fluorine-18 incorporation into 3-[(Phenylmethoxy)methyl]benzoic acid can be achieved through nucleophilic aromatic substitution reactions. The most promising approach involves the synthesis of 3-fluoro-5-(phenylmethoxy)benzoic acid derivatives, which have been demonstrated to exhibit favorable properties for molecular imaging applications [3]. These compounds can be prepared using nucleophilic fluorination procedures with radiochemical yields ranging from 25% to 65%, depending on the specific synthetic route and reaction conditions employed [4].

The radiolabeling process typically involves the displacement of suitable leaving groups, such as trimethylammonium moieties, with [18F]fluoride ion under controlled temperature conditions. Automated synthesis protocols have been developed that achieve radiochemical yields of up to 89% and molar activities exceeding 300 gigabecquerels per micromole [5]. These high specific activities are crucial for successful imaging applications where minimal mass doses are required to avoid pharmacological effects.

Carbon-11 Carbonylation Methods

Carbon-11 labeling of 3-[(Phenylmethoxy)methyl]benzoic acid derivatives represents an alternative approach for positron emission tomography tracer development. Novel carbonylation techniques utilizing [11C]carbon monoxide and palladium-mediated reactions have achieved radiochemical yields of 41-93% for various aromatic carboxylic acid derivatives [6]. The synthetic approach involves a two-step process where aryl iodide precursors react with [11C]carbon monoxide in the presence of tetrabutylammonium chloride, followed by treatment with appropriate nucleophiles to generate the desired carbonyl products.

Tracer Design Considerations

The structural features of 3-[(Phenylmethoxy)methyl]benzoic acid provide several advantages for molecular imaging probe development. The phenylmethoxy group offers opportunities for structural modification without significantly altering the core pharmacophore, while the carboxylic acid functionality enables conjugation to targeting vectors or conversion to prodrug forms [7]. The compound's molecular weight of 242.27 g/mol falls within the optimal range for blood-brain barrier penetration when appropriately functionalized [8].

Benzyloxy Group Manipulation in Prodrug Design

The benzyloxy moiety in 3-[(Phenylmethoxy)methyl]benzoic acid serves as a versatile platform for prodrug development, offering multiple pathways for controlled drug release and enhanced therapeutic targeting. This protecting group strategy has evolved significantly from traditional approaches to encompass sophisticated triggering mechanisms and targeted delivery systems [9] [10].

Esterase-Triggered Release Mechanisms

Contemporary prodrug design utilizing benzyloxy groups has demonstrated superior release kinetics compared to conventional direct acetylation approaches. Benzyl ether linkages containing acetylated phenol triggers exhibit reaction rates 25-fold faster than directly acetylated compounds, with observed rate constants ranging from 245±8 s⁻¹ to 1249±60 s⁻¹ under esterase-mediated conditions [11]. This enhanced kinetic profile results from the elimination reaction mechanism that follows esterase-mediated deacetylation, leading to spontaneous release of the active drug.

The stability profile of benzyloxy-based prodrugs demonstrates exceptional resistance to non-specific hydrolysis while maintaining rapid activation in the presence of target enzymes. Aqueous stability studies reveal half-lives exceeding 24 hours in phosphate buffer at physiological pH, contrasting sharply with activation half-lives of minutes in the presence of porcine liver esterase [11].

Bioorthogonal Activation Strategies

Advanced prodrug designs incorporating benzyloxy groups have embraced bioorthogonal chemistry principles to achieve highly selective activation. Palladium-mediated bioorthogonal systems utilizing benzyloxy-masked pharmacophores have demonstrated 68.3-fold reductions in cytotoxicity compared to parent compounds, with complete recovery of biological activity upon exposure to palladium catalysts [12]. This approach enables the spatial and temporal control of drug activation through the strategic placement of bioorthogonal catalysts at target sites.

Protecting Group Stability and Selectivity

The benzyloxy protecting group exhibits remarkable chemical stability under diverse reaction conditions while remaining susceptible to specific deprotection protocols. Recent developments in fluorinated benzyloxy derivatives, such as the (4,4'-bisfluorophenyl)methoxymethyl group, demonstrate enhanced stability in aqueous acidic conditions and hydrogenation environments while maintaining selective cleavage with 2% trifluoroacetic acid in dichloromethane [13]. This selectivity enables orthogonal deprotection strategies in complex synthetic sequences.

Positional Isomerism in Pharmacophore Development

The strategic placement of functional groups in 3-[(Phenylmethoxy)methyl]benzoic acid derivatives represents a critical aspect of pharmacophore optimization, where positional isomerism significantly influences biological activity, selectivity, and pharmacokinetic properties [14] [15].

Structure-Activity Relationships of Positional Variants

Comparative studies of benzoic acid derivatives have revealed substantial differences in biological activity between meta and para substitution patterns. The 3-position substitution in 3-[(Phenylmethoxy)methyl]benzoic acid confers distinct pharmacological properties compared to its 4-substituted analog (4-[(Phenylmethoxy)methyl]benzoic acid), which shares the same molecular formula (C₁₅H₁₄O₃) and molecular weight (242.27 g/mol) but exhibits different biological activity profiles [16] [17].

Research on substituted benzoic acid derivatives demonstrates that the shifting of substituents from ortho to para positions can significantly enhance bioactivity predictions for specific receptor targets. Studies on triazole-substituted benzoic acids revealed that positional changes in methyl group placement resulted in measurable variations in endothelin B receptor antagonist activity [18]. These findings underscore the importance of precise positional control in pharmacophore development.

Electronic and Steric Effects

The meta-positioning of the phenylmethoxymethyl substituent in 3-[(Phenylmethoxy)methyl]benzoic acid creates a unique electronic environment that influences both reactivity and binding affinity. The meta-substitution pattern avoids direct conjugation with the carboxylic acid group, preserving the electron-withdrawing character of the carboxyl functionality while allowing the phenylmethoxy group to exert its electron-donating influence through space rather than through conjugation [19].

Computational analyses of phenolic acid derivatives indicate that the positioning of methoxy and hydroxyl groups significantly affects bond dissociation enthalpies and electron transfer capabilities. Meta-substituted derivatives typically exhibit intermediate values for these parameters compared to ortho and para isomers, potentially contributing to balanced reactivity profiles suitable for pharmaceutical applications [19].

Pharmacophore Mapping and Design

Modern pharmacophore development relies heavily on three-dimensional spatial arrangements of functional groups to achieve optimal target binding. The meta-positioning in 3-[(Phenylmethoxy)methyl]benzoic acid creates a specific spatial relationship between the carboxylic acid and the phenylmethoxy moiety that can be precisely mapped using computational tools [20] [21]. This spatial arrangement enables the design of targeted inhibitors and modulators through structure-based drug design approaches.

Pharmacophore-guided deep learning approaches have demonstrated the importance of precise spatial arrangements in achieving desired bioactivity [21]. The meta-substitution pattern of 3-[(Phenylmethoxy)methyl]benzoic acid provides a scaffold that can accommodate various modifications while maintaining the core spatial relationships necessary for biological activity.

Hybrid Dendritic-Linear Chain Architectures

The incorporation of 3-[(Phenylmethoxy)methyl]benzoic acid into hybrid dendritic-linear chain architectures represents an innovative approach to drug delivery system design, combining the unique properties of dendritic structures with linear polymer chains to create multifunctional therapeutic platforms [22] [23].

Self-Assembly and Nanocarrier Formation

Hybrid linear-dendritic block copolymers incorporating benzoic acid derivatives demonstrate exceptional self-assembly properties that enable the formation of stable nanocarriers. These amphiphilic macromolecules combine the rigid, globular structure of dendritic wedges with the high mobility of linear polymer chains, resulting in controlled supramolecular architectures [22]. The phenylmethoxy functionality in 3-[(Phenylmethoxy)methyl]benzoic acid contributes to the hydrophobic character necessary for stable micelle formation while providing sites for further functionalization.

Recent studies on linear-dendritic nanocarriers demonstrate drug loading efficiencies exceeding 15% by weight, with controlled release profiles spanning several hours to days depending on the specific architecture employed [24]. The modular nature of these systems enables the simultaneous encapsulation of multiple therapeutic agents, leading to synergistic effects in drug-resistant cancer cell lines.

Dendrimer-Enabled Synthesis Strategies

The development of dendrimer-supported synthesis platforms has revolutionized the preparation of complex aromatic polymer systems. Using 3-[(Phenylmethoxy)methyl]benzoic acid derivatives as building blocks, researchers have demonstrated the synthesis of previously inaccessible bare aromatic polymers through dendrimer-mediated approaches [25]. These methods achieve high molecular weights while maintaining solubility, enabling the characterization and application of materials that would otherwise be intractable.

The dendrimer support strategy provides steric hindrance that prevents aggregation of aromatic polymer chains, allowing for controlled polymerization reactions with yields typically exceeding 90% [25]. The resulting hybrid materials can be subsequently processed to release the aromatic polymer components or maintained as dendrimer-polymer conjugates for specific applications.

Targeted Delivery Applications

Multi-functional Trackable Systems

Advanced hybrid architectures have been developed that incorporate both imaging and therapeutic functionalities within a single dendritic-linear framework. These systems enable real-time monitoring of drug delivery and release through incorporated fluorescent or radiolabeled components [26]. The benzyloxy functionality in 3-[(Phenylmethoxy)methyl]benzoic acid provides versatile attachment points for imaging agents while maintaining the structural integrity necessary for controlled release applications.

XLogP3

2.8

Dates

Last modified: 07-26-2023

Explore Compound Types